molecular formula C24H33NO B12368887 Icmt-IN-45

Icmt-IN-45

Cat. No.: B12368887
M. Wt: 351.5 g/mol
InChI Key: XCAIPNRGLQIZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-45 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways that regulate cell growth and proliferation .

Preparation Methods

The synthesis of Icmt-IN-45 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of methylated tetrahydropyranyl derivatives. The reaction conditions include the use of specific solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and purity.

Chemical Reactions Analysis

Icmt-IN-45 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Icmt-IN-45 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Icmt-IN-45 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, a crucial step in the post-translational modification of proteins. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Icmt-IN-45 is compared with other ICMT inhibitors such as cysmethynil. While both compounds inhibit ICMT, this compound has shown higher potency with an IC50 value of 0.132 μM compared to cysmethynil . Other similar compounds include indole-based small-molecular ICMT inhibitors, which have been developed through high-throughput screening and optimization processes . The uniqueness of this compound lies in its higher potency and selectivity, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-propan-2-ylaniline

InChI

InChI=1S/C24H33NO/c1-19(2)20-10-12-22(13-11-20)25-16-14-24(21-8-6-5-7-9-21)15-17-26-23(3,4)18-24/h5-13,19,25H,14-18H2,1-4H3

InChI Key

XCAIPNRGLQIZEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3

Origin of Product

United States

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